N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O3S and its molecular weight is 417.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction could potentially increase acetylcholine levels, which is significant in the context of neurodegenerative diseases like Alzheimer’s disease .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function. For example, it has been found to attenuate the neurotoxic effects of aluminium chloride (AlCl3) in rats, improving their performance in behavioral tests and lowering acetylcholinesterase activity . This suggests that the compound may have neuroprotective potential .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, molecular docking studies have shown that the compound is active in the hinge region of the acetylcholinesterase crystal structure . This interaction results in the inhibition of acetylcholinesterase, leading to increased acetylcholine levels .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s neuroprotective effects against aluminium-induced neurotoxicity in rats were evident after six weeks of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, the compound was administered at doses of 3 and 5 mg/kg for six weeks to examine its protective effect against aluminium-induced neurotoxicity . Both dosages were found to be effective, suggesting a broad therapeutic window .
Metabolic Pathways
Given its inhibitory effect on acetylcholinesterase, it is likely that the compound plays a role in the cholinergic pathway .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-17-15-19(3)22(16-18(17)2)29(26,27)23-9-10-24-11-13-25(14-12-24)20-5-7-21(28-4)8-6-20/h5-8,15-16,23H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRBTJLXAMJSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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